molecular formula C11H21N3O3 B13655103 tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

Cat. No.: B13655103
M. Wt: 243.30 g/mol
InChI Key: COLDONLECKSATR-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate: is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a hydroxycarbamimidoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: It can be used to investigate the mechanisms of action of certain biological pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycarbamimidoyl group allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

COLDONLECKSATR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCC1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N

Origin of Product

United States

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